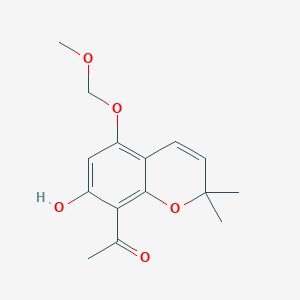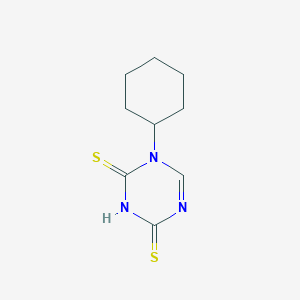
1-Cyclohexyl-1,3,5-triazine-2,4-dithione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclohexyl-1,3,5-triazine-2,4-dithione is a heterocyclic compound that belongs to the class of triazines. This compound is characterized by a triazine ring substituted with a cyclohexyl group and two thioketone groups at the 2 and 4 positions. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Vorbereitungsmethoden
The synthesis of 1-Cyclohexyl-1,3,5-triazine-2,4-dithione can be achieved through several methods. One common approach involves a catalyst-free one-pot synthetic methodology. This method utilizes three-component reactions of arylaldehydes, thiourea, and orthoformates. The reaction is typically carried out in dimethylformamide (DMF) at 80°C for about 5 hours . The procedure is efficient and provides moderate to good yields of the desired product.
Analyse Chemischer Reaktionen
1-Cyclohexyl-1,3,5-triazine-2,4-dithione undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the thioketone groups.
Cyclization Reactions: It can undergo cyclization reactions, forming different heterocyclic structures.
Oxidation and Reduction: The thioketone groups can be oxidized or reduced under appropriate conditions.
Common reagents used in these reactions include thiourea, orthoformates, and various aldehydes. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Cyclohexyl-1,3,5-triazine-2,4-dithione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other heterocyclic compounds.
Biology and Medicine:
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-Cyclohexyl-1,3,5-triazine-2,4-dithione involves its interaction with molecular targets through its thioketone groups. These groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The compound’s ability to undergo substitution and cyclization reactions also contributes to its biological activity .
Vergleich Mit ähnlichen Verbindungen
1-Cyclohexyl-1,3,5-triazine-2,4-dithione can be compared with other triazine derivatives, such as:
1,3,5-Triazine-2,4,6-trione: This compound has three carbonyl groups instead of thioketone groups.
1,3,5-Triazine-2,4-dithione: Similar to this compound but without the cyclohexyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
26724-64-1 |
|---|---|
Molekularformel |
C9H13N3S2 |
Molekulargewicht |
227.4 g/mol |
IUPAC-Name |
1-cyclohexyl-1,3,5-triazine-2,4-dithione |
InChI |
InChI=1S/C9H13N3S2/c13-8-10-6-12(9(14)11-8)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,11,13,14) |
InChI-Schlüssel |
OTXXOOLSMLQVKS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)N2C=NC(=S)NC2=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



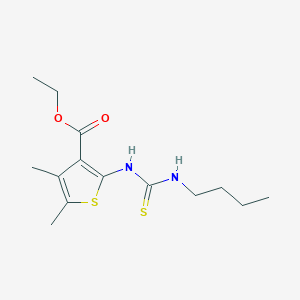
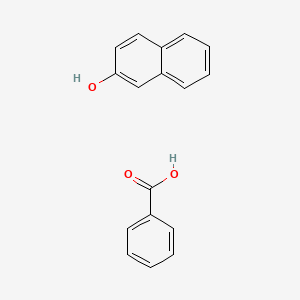
![[2,2,2-Trifluoro-1-(4-methylphenyl)ethyl] 4-methylbenzenesulfonate](/img/structure/B14007181.png)


![N-[[2-Chloro-1-ethyl-5-[[(2-nitrophenyl)hydrazinylidene]methyl]indol-3-YL]methylideneamino]-2-nitro-aniline](/img/structure/B14007194.png)
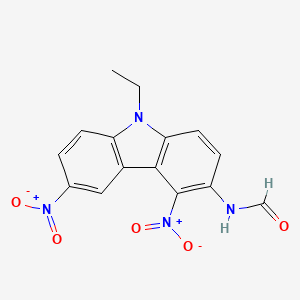
![2-[(Dipropylamino)methyl]isoindole-1,3-dione](/img/structure/B14007202.png)
![(S)-2-[Amino(2-indolyl)methyl]-4-fluorophenol](/img/structure/B14007205.png)

